molecular formula C21H29O3P B13787273 Nonyl diphenyl phosphite CAS No. 63981-08-8

Nonyl diphenyl phosphite

Cat. No.: B13787273
CAS No.: 63981-08-8
M. Wt: 360.4 g/mol
InChI Key: NCPGGWYWLQAEMT-UHFFFAOYSA-N
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Description

Nonyl diphenyl phosphite (CAS 63981-08-8) is an organophosphorus compound valued in materials science research, particularly as a chain extender and stabilizer in polymer engineering . Its primary research application is in the processing of biodegradable polyesters like Polylactide (PLA), where it efficiently reacts with terminal hydroxyl and carboxyl groups of polymer chains to increase molecular weight and complex viscosity, thereby inhibiting thermal degradation during melt processing . The structure of phosphites, specifically the steric hindrance around the phosphorus center, is a key area of study, as it directly impacts the reagent's reactivity and effectiveness in chain extension applications . This makes it a compound of interest for designing and synthesizing new polymer composites with enhanced mechanical properties and stability. Researchers should note that the performance can vary based on the substituents on the phosphite, offering a pathway for tailoring material properties . As a chemical reagent, it is intended for research and development purposes in a controlled laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Proper safety protocols must be followed; please refer to the associated Safety Data Sheet for comprehensive handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63981-08-8

Molecular Formula

C21H29O3P

Molecular Weight

360.4 g/mol

IUPAC Name

nonyl diphenyl phosphite

InChI

InChI=1S/C21H29O3P/c1-2-3-4-5-6-7-14-19-22-25(23-20-15-10-8-11-16-20)24-21-17-12-9-13-18-21/h8-13,15-18H,2-7,14,19H2,1H3

InChI Key

NCPGGWYWLQAEMT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOP(OC1=CC=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for Tris Nonylphenyl Phosphite Tnpp

Mechanistic Investigations of Conventional Synthesis Pathways

The traditional and most widely employed method for synthesizing TNPP is the esterification reaction between nonylphenol and a phosphorus source, typically phosphorus trichloride (B1173362). This process, while established, has been the focus of mechanistic studies to improve its performance.

PCl₃ + 3 C₁₅H₂₄O → P(OC₆H₄C₉H₁₉)₃ + 3 HCl

The kinetics of this reaction are influenced by factors such as temperature, reactant concentration, and the presence of a catalyst or acid scavenger. The formation of hydrogen chloride (HCl) as a byproduct can impact the reaction equilibrium and potentially lead to side reactions if not effectively removed.

A general representation of the intermediate formation is detailed in the table below:

Step Reactants Products Description
1PCl₃ + C₁₅H₂₄OCl₂POC₁₅H₂₃ + HClFormation of nonylphenyl dichlorophosphite.
2Cl₂POC₁₅H₂₃ + C₁₅H₂₄OClP(OC₁₅H₂₃)₂ + HClFormation of di(nonylphenyl) chlorophosphite.
3ClP(OC₁₅H₂₃)₂ + C₁₅H₂₄OP(OC₁₅H₂₃)₃ + HClFormation of the final product, Tris(nonylphenyl)phosphite.

Phosphorus trichloride serves as the phosphorus source in this reaction. Its high reactivity is due to the electrophilic nature of the phosphorus atom and the good leaving group ability of the chloride ions. Nonylphenol, on the other hand, acts as the nucleophile. The reactivity of nonylphenol is influenced by the position of the nonyl group on the phenol (B47542) ring (ortho, meta, or para), which can affect the steric hindrance around the hydroxyl group. The presence of an electron-donating alkyl group like nonyl enhances the nucleophilicity of the phenoxide ion, facilitating the reaction.

To maximize the yield and purity of TNPP, several reaction conditions can be optimized. Key parameters include:

Temperature: The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate. However, excessively high temperatures can lead to side reactions and degradation of the product.

Pressure: The reaction is often conducted under reduced pressure to facilitate the removal of the HCl byproduct, which drives the reaction to completion according to Le Chatelier's principle.

Stoichiometry: A slight excess of nonylphenol is sometimes used to ensure the complete conversion of phosphorus trichloride and to minimize the presence of chlorinated phosphite (B83602) impurities in the final product.

Catalyst/Acid Scavenger: While the reaction can proceed without a catalyst, a tertiary amine (e.g., triethylamine) is often added to act as an acid scavenger, neutralizing the HCl formed and preventing it from participating in unwanted side reactions.

The following table summarizes the optimized conditions for TNPP synthesis:

Parameter Condition Rationale
Temperature120-160 °CBalances reaction rate and prevention of side reactions.
PressureVacuumFacilitates removal of HCl, driving the reaction forward.
Reactant RatioSlight excess of nonylphenolEnsures complete conversion of PCl₃.
CatalystTertiary AmineNeutralizes HCl byproduct, improving yield and purity.

Development of Novel Synthetic Approaches and Catalytic Strategies

In response to growing environmental concerns and the desire for more efficient chemical processes, research has shifted towards developing greener and more sustainable methods for TNPP synthesis.

The application of green chemistry principles to TNPP synthesis aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key areas of focus include:

Atom Economy: The conventional synthesis has a good atom economy in theory, but the formation of HCl as a byproduct that needs neutralization reduces it in practice. Alternative phosphorus sources are being explored to improve this.

Use of Safer Solvents: While the conventional synthesis can often be run without a solvent, when one is used, the focus is on employing greener alternatives to traditional volatile organic compounds.

Energy Efficiency: Developing catalytic systems that allow the reaction to proceed at lower temperatures can significantly reduce the energy consumption of the process.

The development of novel catalysts is a cornerstone of modern phosphite ester synthesis. These catalysts aim to improve reaction rates, selectivity, and allow for milder reaction conditions. While tertiary amines have been used as acid scavengers, other catalytic systems are being investigated.

Some catalytic approaches include:

Lewis Acids: Certain Lewis acids can activate the phosphorus trichloride, making it more susceptible to nucleophilic attack by nonylphenol.

Phase-Transfer Catalysts: These catalysts can be particularly useful in biphasic reaction systems, facilitating the transfer of reactants between phases and enhancing reaction rates.

Heterogeneous Catalysts: The use of solid, reusable catalysts simplifies product purification and reduces waste, aligning with green chemistry principles. Research in this area is ongoing, with materials like ion-exchange resins and supported metal catalysts showing promise.

The exploration of these catalytic methods holds the potential to make TNPP synthesis more economically viable and environmentally friendly.

Synthesis of Structurally Modified Tris(nonylphenyl)phosphite (TNPP) Derivatives

Another strategy involves the synthesis of mixed phosphites, where the three aryl groups attached to the phosphorus atom are not identical. This can be achieved by a stepwise reaction, first reacting phosphorus trichloride with one type of phenol and then with another. For example, a patent describes blends of different phosphites, including those with varying alkylated aryl groups, to create liquid stabilizer compositions. google.com

Furthermore, advanced methods focus on creating high-purity products with minimal residual reactants or by-products, which can negatively impact the performance of the polymer. google.com This can involve improved purification techniques like thin-film distillation to remove excess nonylphenol. google.comnih.gov

Recent research in organophosphorus chemistry has also explored novel catalytic systems for the synthesis of related phosphite and phosphonate (B1237965) compounds, which could be adapted for the synthesis of TNPP derivatives. For example, palladium-catalyzed reactions have been shown to be effective for the synthesis of aryl phosphonates from triaryl phosphites under mild conditions. organic-chemistry.orgorganic-chemistry.org While not directly applied to TNPP, these methods open up possibilities for creating new derivatives with unique properties.

The following tables summarize representative synthetic approaches and the types of structural modifications that can be achieved.

Table 1: Synthetic Strategies for Structurally Modified TNPP Derivatives

Modification Strategy Description Potential Advantage
Use of alternative alkylated phenols Synthesizing the phosphite with phenols containing different alkyl groups (e.g., tert-butyl, octyl) instead of nonylphenol.Tailored solubility and compatibility with different polymer systems.
Introduction of functional groups on the phenyl ring Employing phenols with additional functional groups to create functionalized TNPP derivatives.Enhanced antioxidant activity or ability to co-react with the polymer matrix.
Synthesis of mixed aryl phosphites Creating phosphites with a combination of different substituted phenyl groups on the same molecule.Fine-tuning of physical properties such as melting point and viscosity. google.com
Post-synthesis modification Chemical modification of the synthesized TNPP to introduce new functionalities.Creation of derivatives with specialized properties not achievable through direct synthesis.

Table 2: Representative Research Findings on Related Phosphite Synthesis

Reactants Catalyst/Conditions Product Type Key Finding Reference
Triaryl phosphites and aryl iodidesPd2(dba)3, Et3N, water, 60°CAryl phosphonatesA mild, water-promoted method for C-P bond formation, offering a route to phosphonate derivatives. organic-chemistry.org
Pentaerythritol (B129877), phosphorus trichloride, then octadecanolTriethylamine, Toluene, 60-80°CDistearyl pentaerythritol diphosphiteA two-step synthesis for a high-efficiency phosphite antioxidant, demonstrating a method for creating complex phosphite structures. google.com
Pentaerythritol, phosphorus trichloride, then 2,4-dicumylphenolCatalyst, reflux in organic solventBis(2,4-dicumylphenyl) pentaerythritol diphosphiteA method for producing a high-purity, high-yield phosphite antioxidant for industrial applications. google.com

Chemical Reactivity, Degradation, and Mechanistic Pathways of Tris Nonylphenyl Phosphite Tnpp

Role as a Secondary Antioxidant and Stabilizer

TNPP functions as a secondary antioxidant, also known as a hydroperoxide decomposer. During polymer degradation, initiated by heat, light, or mechanical stress, unstable hydroperoxides (ROOH) are formed. These species can decompose into highly reactive alkoxy (RO•) and hydroxyl (HO•) radicals, which propagate further degradation through chain scission and cross-linking, ultimately deteriorating the polymer's mechanical and aesthetic properties. The principal role of TNPP is to intercept and neutralize these hydroperoxides, converting them into stable, non-radical products, thereby preventing the proliferation of damaging free radicals. vinatiorganics.comnih.gov

The core function of phosphite (B83602) antioxidants like TNPP is the stoichiometric decomposition of hydroperoxides. The trivalent phosphorus atom in the phosphite molecule reacts with a hydroperoxide molecule in a one-electron transfer process. mmu.ac.uk In this reaction, the phosphite is oxidized to a more stable pentavalent phosphate (B84403) ester, while the hydroperoxide is reduced to a harmless alcohol (ROH). vinatiorganics.commmu.ac.uk This sacrificial mechanism effectively removes the hydroperoxide threat before it can generate more free radicals. mmu.ac.uk

The general reaction is as follows: P(OR')₃ + ROOH → O=P(OR')₃ + ROH (Phosphite) + (Hydroperoxide) → (Phosphate) + (Alcohol)

While its main role is hydroperoxide decomposition, certain hindered aryl phosphites, a category that includes TNPP, can also exhibit a limited capacity for radical scavenging. acs.org This secondary pathway involves the phosphite reacting directly with peroxyl radicals (ROO•), which can release hindered aryloxyl radicals that in turn terminate the radical chain oxidation process. acs.org However, this chain-breaking activity is generally less significant at ambient temperatures compared to that of primary phenolic antioxidants. acs.org The efficiency of phosphites in hydroperoxide reduction follows a general trend, with hindered aryl phosphites being highly effective stabilizers. acs.org

TNPP is rarely used in isolation; its efficacy is significantly enhanced when used in combination with primary antioxidants, typically hindered phenols. vinatiorganics.com This combination creates a synergistic effect that provides a more robust and comprehensive stabilization system. vinatiorganics.commmu.ac.uk

The mechanism of this synergy lies in their complementary functions:

Primary Antioxidants (Hindered Phenols): These compounds act as radical scavengers. They donate a hydrogen atom to reactive free radicals (R•, RO•, ROO•), neutralizing them and terminating the degradation chain reaction. vinatiorganics.comnih.gov

Secondary Antioxidants (TNPP): As described above, TNPP decomposes hydroperoxides, which are the precursors to the very radicals that primary antioxidants scavenge. vinatiorganics.com

By employing both types of antioxidants, the polymer is protected at two critical stages of the degradation cycle. The primary antioxidant "catches" radicals that have already formed, while TNPP prevents the formation of new radicals from hydroperoxide breakdown. Furthermore, phosphites like TNPP provide color stability by inhibiting the formation of colored quinone-methide byproducts that can result from the oxidation of the primary phenolic antioxidant. vinatiorganics.com

Table 1: Synergistic Effect of TNPP and a Primary Antioxidant (PA) on Polypropylene (B1209903) Properties After Multiple Extrusions
Stabilizer SystemMelt Flow Rate (g/10 min)Yellowness Index (YI)
Unstabilized PP28.512.1
PP + 0.1% PA15.25.8
PP + 0.1% TNPP13.84.5
PP + 0.1% PA + 0.1% TNPP5.1-1.2

Data in the table is representative and compiled for illustrative purposes based on typical performance data. plaschina.com.cn

A critical aspect of organophosphite performance is their hydrolytic stability—their resistance to decomposition by water. researchgate.net Phosphites can be susceptible to hydrolysis, especially under conditions of high humidity and temperature, which can occur during shipping, storage, or processing. partinchem.com The hydrolysis of TNPP can lead to the formation of diaryl or monoaryl phosphites and ultimately phosphoric acid. researchgate.net These hydrolysis products are generally less effective as hydroperoxide decomposers, potentially compromising the stabilizing function of the additive. researchgate.net

However, the structure of the phosphite plays a significant role in its hydrolytic stability. The bulky, sterically hindering nonylphenyl groups in TNPP provide a degree of protection against hydrolysis compared to less hindered phosphites. acs.orggoogle.com The general hierarchy for hydrolytic stability is: Hindered Aryl Phosphites > Aryl Phosphites > Alkyl Phosphites. acs.org Despite this inherent stability, formulations containing TNPP may also include co-additives like acid scavengers (e.g., calcium stearate) or other stabilizers to further mitigate hydrolysis risks. mmu.ac.uk

Table 2: Relative Hydrolytic Stability of Different Phosphite Antioxidant Types
Phosphite TypeExample CompoundRelative Hydrolysis RateKey Structural Feature
Alkyl PhosphitesTris(isodecyl) phosphiteHighFlexible alkyl chains
Aryl PhosphitesTriphenyl phosphiteModeratePlanar phenyl groups
Hindered Aryl PhosphitesTris(nonylphenyl)phosphiteLowBulky alkyl-substituted phenyl groups

Information is based on established chemical principles and comparative performance. acs.org

Polymer Processing Stabilization Mechanisms of Tris(nonylphenyl)phosphite (TNPP)

During polymer processing operations such as extrusion, injection molding, and blow molding, polymers are subjected to high temperatures and mechanical shear in the presence of oxygen. These conditions accelerate thermo-oxidative degradation, which can lead to a decrease in molecular weight, an increase in melt flow rate, and discoloration (yellowing). equitechintl.comengineeringresearch.org TNPP is a highly effective processing stabilizer that mitigates this degradation. vinatiorganics.com Its primary role is to protect the polymer during this vulnerable, high-temperature phase, ensuring that the final product meets its required physical and aesthetic specifications. vinatiorganics.com

The mechanism by which TNPP protects against thermal degradation is directly linked to its function as a hydroperoxide decomposer. At the elevated temperatures typical of melt processing, the formation and decomposition of hydroperoxides are extremely rapid. vinatiorganics.com TNPP's ability to efficiently scavenge these hydroperoxides is most critical under these conditions. vinatiorganics.com

By converting hydroperoxides to stable alcohols, TNPP prevents the chain-scission reactions that would otherwise lead to a rapid reduction in the polymer's molecular weight and an undesirable increase in its melt flow rate. engineeringresearch.org This preservation of the polymer backbone is crucial for maintaining the mechanical integrity of the final product. Furthermore, by preventing oxidative reactions, TNPP helps to maintain the original color of the polymer, preventing the yellowing that indicates thermal damage. equitechintl.com

Table 3: Effect of TNPP on Melt Flow Rate (MFR) of HDPE After Multiple Extrusion Passes
Number of PassesMFR of Unstabilized HDPE (g/10 min)MFR of HDPE + 0.15% TNPP (g/10 min)
10.850.82
31.450.91
52.901.05

Data is representative of typical processing stabilization performance. engineeringresearch.orgmdpi.com

Chain Extension and Molecular Weight Control in Polymer Melts

Tris(nonylphenyl) phosphite (TNPP) functions as a stabilizer and chain extender during the melt processing of various polymers, thereby controlling and preserving the material's molecular weight. sigmaaldrich.comresearchgate.net In polymers like polylactic acid (PLA), which are susceptible to molecular weight loss during processing, TNPP can mitigate this degradation. smolecule.comdaneshyari.com The mechanism involves the reaction of TNPP with the hydroxyl and carboxyl end groups present in the polymer chains. smolecule.comresearchgate.net This interaction effectively reconnects polymer chains that may have been cleaved due to thermal degradation, thus extending the polymer's molecular weight and improving processability. smolecule.commdpi.com

The addition of TNPP has been shown to increase the complex viscosity of polymer composites, indicating a higher molecular weight. For instance, in PLA/Clay composites, the addition of 2 wt% TNPP led to a significant increase in complex viscosity. daneshyari.com Similarly, studies have demonstrated that while unstabilized PLA can suffer a 30% loss in molecular weight after processing, the incorporation of TNPP helps maintain a stable molecular weight. smolecule.comdaneshyari.com This stabilizing effect prevents the reduction of molecular weight and can increase the tensile strength of the final composite material. sigmaaldrich.com Beyond polyesters, TNPP is also utilized as a processing stabilizer in high-density polyethylene (B3416737) (HDPE), where it provides thermal protection and helps maintain molecular weight stability during high-temperature operations like extrusion and injection molding. smolecule.com

The effectiveness of TNPP as a chain extender can be observed through changes in the rheological properties of the polymer melt. An increase in torque values during reactive extrusion processing can be used to monitor the chain extension reaction. researchgate.net The phosphorus atom in the phosphite has a pair of available electrons that can participate in transesterification reactions with the end groups of polyesters, leading to chain extension and sometimes branching. researchgate.net

Table 1: Effect of TNPP on Polymer Properties During Melt Processing
Polymer SystemTNPP ConcentrationObserved EffectReference
Polylactic Acid (PLA)Not specifiedEliminated ~30% molecular weight loss observed in unstabilized PLA. smolecule.comdaneshyari.com
PLA/Clay Composite2 wt%Increased complex viscosity from 1050 Pa·s to 2480 Pa·s. daneshyari.com
Poly(hydroxybutyrate-co-hydroxyvalerate) (PHBV)/Clay NanocompositesNot specifiedImproved polymeric viscosity. sigmaaldrich.com
Polyamide 6 (PA6)Not specifiedPrevents molecular weight reduction and increases tensile strength. sigmaaldrich.com

Degradation Pathways and By-product Formation in Applied Systems

The function of Tris(nonylphenyl) phosphite (TNPP) as a stabilizer is intrinsically linked to its own chemical transformation. During the process of protecting the polymer from degradation, TNPP itself undergoes degradation through several pathways, leading to the formation of various by-products. These pathways are heavily influenced by the processing environment, including the presence of oxygen and moisture.

One of the primary degradation pathways for TNPP, particularly in its role as a secondary antioxidant, is its oxidation to the corresponding phosphate species. researchgate.netresearchgate.net As a phosphite stabilizer, TNPP functions by decomposing hydroperoxides (ROOH) that are formed during the thermo-oxidative degradation of polymers. sigmaaldrich.comgoogle.com In this reaction, the phosphorus atom in the phosphite (P(III)) is oxidized to its pentavalent state (P(V)), converting the tris(nonylphenyl) phosphite into tris(nonylphenyl) phosphate. This reaction neutralizes the reactive hydroperoxides, preventing them from causing further chain scission and degradation of the polymer. google.com Studies on the effects of gamma irradiation on polyethylene resins containing TNPP have confirmed that the major product formed is the phosphate analog of TNPP. researchgate.net This oxidative transformation is a key part of its stabilizing function.

A significant degradation pathway for TNPP involves hydrolysis, which leads to the formation of alkylphenols, most notably nonylphenol (NP). daneshyari.comchemicalbook.comfoodpackagingforum.org TNPP can react with water, a process that can be accelerated at higher temperatures typical of polymer processing. acs.org This hydrolysis cleaves the ester linkages between the nonylphenyl groups and the phosphorus atom. google.comchemicalbook.com

The hydrolysis of TNPP can result in the formation of dinonyl phenyl phosphite and, ultimately, the release of nonylphenol. nih.gov Nonylphenol may also be present as an impurity from the manufacturing process of TNPP itself, which involves the reaction of nonylphenol with phosphorus trichloride (B1173362). google.comchemicalbook.com The formation of nonylphenol is a concern as it is a known endocrine disruptor. researchgate.netfoodpackagingforum.org Research has shown that during the degradation of TNPP in plastics, nonylphenol can be formed and subsequently migrate out of the polymer matrix. foodpackagingforum.org

The degradation profile of TNPP is highly dependent on the specific conditions encountered during polymer processing. Factors such as temperature, presence of moisture, and oxygen levels play a crucial role in determining which degradation pathways are dominant. acs.org

High processing temperatures can accelerate both the oxidative and hydrolytic degradation of TNPP. acs.orgpmarketresearch.com The presence of moisture is a key factor for the hydrolytic pathway; phosphites are known to have varying degrees of hydrolytic stability. google.commmu.ac.ukpartinchem.com In humid conditions or in polymers that absorb moisture, the hydrolysis of TNPP to form nonylphenol and other by-products is more pronounced. google.comacs.org The thermal and oxidative stress during melt extrusion, for example, provides the necessary conditions for TNPP to act as a stabilizer, but also leads to its transformation into phosphate species and other degradation products. pmarketresearch.com The choice of processing equipment and parameters can therefore significantly influence the extent and nature of TNPP degradation and the subsequent formation of by-products. pmarketresearch.com

Table 2: Major Degradation Pathways and By-products of TNPP
PathwayReactant(s)Key By-product(s)Influencing FactorsReference
OxidationHydroperoxides (ROOH), OxygenTris(nonylphenyl) phosphateHigh temperature, Oxidative environment researchgate.netresearchgate.net
HydrolysisWater (Moisture)Nonylphenol (NP), Dinonyl phenyl phosphiteHigh temperature, Humidity chemicalbook.comacs.orgnih.gov

Applications of Tris Nonylphenyl Phosphite Tnpp in Advanced Materials and Industrial Systems

Polymer and Elastomer Stabilization Performance

TNPP is extensively used as a heat stabilizer and antioxidant in numerous polymer and elastomer systems to enhance thermal stability and durability. grandviewresearch.com As a secondary antioxidant, it is particularly effective during high-temperature processing, where it helps to maintain the color and melt flow of the polymer while protecting against heat-induced degradation. grandviewresearch.com

The efficacy of TNPP as a stabilizer is evident across a variety of polymer matrices, where it imparts specific performance enhancements. grandviewresearch.comsafic-alcan.com

Polyolefins (PE, PP): In polyolefins such as Low-Density Polyethylene (B3416737) (LDPE), Linear Low-Density Polyethylene (LLDPE), and Polypropylene (B1209903) (PP), TNPP is valued for its excellent cost-to-performance ratio and high compatibility. It is a critical process stabilizer for these thermoplastics, enhancing melt flow and color protection during processing. grandviewresearch.com In High-Density Polyethylene (HDPE), TNPP is particularly effective at maintaining color stability and preventing the development of yellowing or haze. grandviewresearch.com It functions by decomposing hydroperoxides, which are formed during thermo-oxidative degradation. cenmed.comresearchgate.net

Polyvinyl Chloride (PVC): TNPP is heavily utilized in PVC processing, especially for rigid profiles used in construction materials like windows and siding, which require robust protection against thermal degradation during high-temperature extrusion. nih.gov It also helps prevent plate-out during the calendering of flexible PVC films. nih.gov

Acrylonitrile (B1666552) Butadiene Styrene (B11656) (ABS): In ABS resins, TNPP provides high anti-oxidation performance and thermal stability. It is particularly noted for its ability to prevent yellowing during processing, a critical factor for aesthetic components. medium.com

Styrene-Butadiene Rubber (SBR): TNPP is a suitable stabilizer for various elastomers, including SBR. grandviewresearch.com It is highly effective in light-colored solution and emulsion-polymerized elastomers, where it provides superior resistance to thermal oxidation and helps maintain color integrity. grandviewresearch.commdpi.com

Polyamide 6 (PA6): In engineering plastics like PA6, stabilization is crucial to prevent degradation from thermal oxidation and hydrolysis. safic-alcan.com Phosphites such as TNPP are used as secondary stabilizers to mitigate yellowing issues that can occur during high-temperature processing. safic-alcan.com TNPP can be used to protect PA6 from oxidative degradation, acting as a stabilizer that prevents molecular weight reduction and increases the tensile strength of the final composite. cenmed.com

Performance of TNPP in Various Polymer Systems
Polymer SystemKey Performance CharacteristicsPrimary Benefits
Polyolefins (PE, PP)High compatibility, hydroperoxide decomposition.Improved melt flow, color protection, prevention of yellowing and haze. grandviewresearch.com
PVCProtection against thermal degradation during extrusion.Enhanced thermal stability for rigid profiles, prevention of plate-out in flexible films. nih.gov
ABSHigh anti-oxidation performance.Prevention of yellowing during heat processing. medium.com
SBRSuperior thermal oxidation resistance.Color maintenance in light-colored elastomers. grandviewresearch.commdpi.com
PA6Protection from oxidative degradation.Prevention of molecular weight reduction, increased tensile strength, mitigation of yellowing. safic-alcan.comcenmed.com

TNPP functions as a hydroperoxide decomposer. google.com During polymer degradation, unstable hydroperoxides (ROOH) are formed, which can decompose into highly reactive radicals that propagate further degradation, leading to chain scission, crosslinking, and the formation of color bodies (chromophores).

As a phosphite (B83602) stabilizer, TNPP reduces these hydroperoxides to stable alcohols, converting itself into a phosphate (B84403) in the process. google.com This action interrupts the degradation cycle, thereby preserving the polymer's molecular weight and mechanical properties, such as tensile strength and impact resistance. cenmed.comresearchgate.net

Furthermore, TNPP plays a critical role in color stabilization, particularly when used with primary phenolic antioxidants. The oxidation of phenolic antioxidants can lead to the formation of highly colored quinone-methide byproducts, resulting in polymer discoloration. TNPP prevents this by reducing the intermediate phenoxy radical back to the original phenol (B47542) or by reacting with the colored quinone byproducts, thus maintaining the material's initial color.

Stabilization Mechanisms of TNPP
MechanismDescriptionEffect on Material Properties
Hydroperoxide DecompositionReduces unstable hydroperoxides (ROOH) to stable alcohols.Prevents polymer chain scission and crosslinking, retaining mechanical strength and integrity. google.com
Color StabilizationInhibits the formation of colored byproducts from the oxidation of primary antioxidants.Prevents yellowing and discoloration, maintaining the aesthetic quality of the polymer. grandviewresearch.com
Chain ExtensionCan act as a chain extender in certain polymers, counteracting molecular weight reduction.Improves melt viscosity and processability. cenmed.comresearchgate.net

The performance of TNPP is often significantly enhanced when used in combination with other additives, a phenomenon known as synergism. The most common synergistic combination is with primary antioxidants, typically hindered phenols.

Primary antioxidants work by scavenging free radicals, while secondary antioxidants like TNPP decompose hydroperoxides. pishrochem.com This dual-action approach provides comprehensive protection throughout the polymer's lifecycle, from high-temperature processing to long-term service life. The hindered phenol neutralizes peroxy radicals, and the TNPP eliminates the hydroperoxides they form, preventing further radical generation. This synergistic system is more effective at maintaining polymer properties and color than either stabilizer used alone.

Beyond phenolic antioxidants, TNPP can also be formulated with other co-additives like thiosynergists and other stabilizers to meet the specific demands of complex polymer systems and demanding applications.

Role as a Lubricant Additive and Process Aid

Beyond polymer stabilization, TNPP serves important functions as an additive in lubricants and as a process aid in various industrial applications.

In lubricants and hydraulic fluids, TNPP's antioxidant properties are crucial for extending shelf-life and maintaining performance. pishrochem.com Lubricants are subjected to oxidative stress from heat, air, and metal catalysts, which can lead to increased viscosity, sludge formation, and corrosion. TNPP functions by interrupting the oxidation process, thereby protecting the base oil and preserving the lubricant's desired properties over a longer period. pishrochem.comrasayanjournal.co.in

As a process aid, TNPP can influence the rheological properties of materials. In elastomer processing, it helps prevent an undesirable increase in viscosity during compounding. grandviewresearch.com This control over melt viscosity is essential for ensuring smooth and consistent processing. usm.mymdpi.com

In the formulation of adhesives, particularly those based on elastomers like SBR, TNPP contributes to the retention of tack. grandviewresearch.com Tack is the property of an adhesive that allows it to form an immediate bond upon light contact with a surface. tombrowninc.commcpolymers.com By preventing oxidative degradation of the polymer backbone, TNPP helps maintain the viscoelastic properties necessary for good tack and peel adhesion over the service life of the adhesive. grandviewresearch.comadhesion.kr

TNPP as a Process Aid and Lubricant Additive
ApplicationFunctionPerformance Benefit
Lubricants & Hydraulic FluidsAntioxidantExtends fluid shelf-life, prevents viscosity increase and sludge formation. pishrochem.comrasayanjournal.co.in
Elastomer ProcessingViscosity ModifierPrevents viscosity buildup during compounding, ensuring consistent processing. grandviewresearch.com
Adhesive FormulationsTack Retention AidMaintains adhesive properties like tack and peel strength by preventing polymer degradation. grandviewresearch.comadhesion.kr

Emerging Applications in Energy Storage Technologies

Despite the exploration of various phosphite compounds as electrolyte additives in lithium-ion batteries, there is currently a notable lack of publicly available scientific literature and research data specifically detailing the application of Tris(nonylphenyl) phosphite (TNPP) in energy storage technologies. Consequently, the mechanisms and effects of TNPP on Cathode Electrolyte Interphase (CEI) formation and the mitigation of side reactions in electrolyte systems have not been documented.

There is no available research to describe the specific mechanisms by which TNPP might contribute to the formation of a stable Cathode Electrolyte Interphase (CEI) on the surface of cathodes in lithium-ion batteries.

No research findings currently exist that detail the role of TNPP in mitigating undesired side reactions within the electrolyte systems of lithium-ion batteries.

Contributions to Other Industrial Formulations (e.g., coatings, adhesives)

Tris(nonylphenyl) phosphite is extensively used as a functional additive in a variety of industrial formulations, most notably in coatings and adhesives, primarily due to its antioxidant and stabilizing properties. adishank.comspecialchem.com In these applications, TNPP enhances the durability, longevity, and performance of the final products.

In the realm of coatings and adhesives, TNPP acts as a processing stabilizer and antioxidant. adishank.com Its incorporation into these formulations helps to prevent degradation that can be caused by exposure to heat, light, and oxygen during both the manufacturing process and the service life of the product. This protection is crucial for maintaining the integrity and performance characteristics of the coating or adhesive.

The primary functions of TNPP in these formulations include:

Preventing Oxidation: TNPP scavenges free radicals and decomposes hydroperoxides, which are key species in the oxidative degradation of polymers. This helps to maintain the chemical structure and physical properties of the coating or adhesive.

Improving Color Stability: By inhibiting oxidative degradation, TNPP helps to prevent the discoloration and yellowing of formulations, which is particularly important for light-colored or clear products. vestachem.com

Enhancing Thermal Stability: TNPP protects the polymer binders in coatings and adhesives from thermal degradation during high-temperature processing and application. adishank.com

Maintaining Adhesion and Viscosity: In adhesive formulations, TNPP helps to prevent viscosity buildup and maintain tack, ensuring consistent application properties and bond strength. adishank.comgrandviewresearch.com

The versatility of TNPP allows it to be used in a wide range of polymer systems found in coatings and adhesives, including those based on polyvinyl chloride (PVC), polyolefins, and various elastomers. vestachem.com

Below is an interactive data table summarizing the key functions and benefits of TNPP in industrial formulations.

FunctionBenefit in CoatingsBenefit in Adhesives
Antioxidant Prevents discoloration and maintains clarity.Preserves tack and prevents viscosity increase. adishank.com
Stabilizer Enhances durability and weather resistance.Improves shelf-life and performance longevity. pishrochem.com
Processing Aid Protects against thermal degradation during curing.Ensures consistent rheological properties during application.

Advanced Analytical Methodologies for Tris Nonylphenyl Phosphite Tnpp and Its Transformation Products

Chromatographic and Spectroscopic Techniques for Characterization

Chromatographic and spectroscopic techniques form the cornerstone of analytical strategies for TNPP. These methods allow for the separation of TNPP and its degradants from matrix interferences and provide detailed information for their unequivocal identification and quantification.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and selective method for the quantification of TNPP and its principal transformation product, 4-nonylphenol (B119669) (4NP), in polymer matrices such as food packaging. nih.govfoodpackagingforum.org TNPP is an antioxidant commonly used in polyethylene (B3416737) resins, but it can be a source of the endocrine disruptor 4NP. nih.gov

Researchers have developed specific LC-MS/MS procedures to verify "TNPP-free" claims in materials like multilayer laminates used for food packaging. nih.govresearchgate.net A notable two-step analytical procedure involves an initial extraction with organic solvents for the direct quantification of TNPP, followed by an acidic treatment of the extract. nih.govresearchgate.net This second step facilitates the release of 4NP from any TNPP present, allowing for the analysis of total 4NP. nih.gov This approach ensures not only the quantification of TNPP but also helps identify other potential sources of 4NP that may be present as non-intentionally added substances (NIAS). nih.govresearchgate.net

Different ionization techniques are employed for optimal sensitivity; atmospheric pressure chemical ionization (APCI) is typically used for TNPP, while the more polar 4NP is analyzed using electrospray ionization (ESI). nih.govresearchgate.net The method has demonstrated excellent performance, with limits of quantification (LOQ) around 0.50 µg/dm² for TNPP and 0.48 µg/dm² for 4NP in laminates, and recovery rates between 87% and 114%. nih.govresearchgate.netnih.gov

Table 1: LC-MS/MS Method Parameters for TNPP and 4NP Analysis in Polymer Laminates

ParameterDetailsReference
AnalytesTris(nonylphenyl)phosphite (TNPP), 4-nonylphenol (4NP) nih.gov
InstrumentationLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.govfoodpackagingforum.org
Ionization Mode (TNPP)Atmospheric Pressure Chemical Ionization (APCI) nih.govresearchgate.net
Ionization Mode (4NP)Electrospray Ionization (ESI) nih.govresearchgate.net
Limit of Quantification (TNPP)0.50 µg/dm² nih.govresearchgate.netnih.gov
Limit of Quantification (4NP)0.48 µg/dm² nih.govresearchgate.netnih.gov
Recovery Rate87% - 114% nih.govresearchgate.netnih.gov

To overcome challenges associated with the stability and detection of TNPP, High-Performance Liquid Chromatography (HPLC) methods incorporating derivatization have been developed. google.com Chemical derivatization can modify the physical characteristics of a target molecule to improve its properties for chromatographic analysis. mdpi.com

One patented method involves a pre-column derivatization step where the TNPP solution is mixed with a tert-butyl hydroperoxide solution. google.com This process oxidizes the TNPP from a phosphite (B83602) ester to a more stable phosphate (B84403) ester. google.com This transformation offers several analytical advantages, including increased solution stability, improved accuracy, better chromatographic peak shape, and enhanced detection sensitivity. google.com The derivatized sample is then analyzed using a standard HPLC system. google.com This approach is particularly useful for quantitative analysis in studies of compatibility between medicines and food packaging materials. google.com While some methods use Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, HPLC offers a robust alternative for non-volatile or thermally sensitive compounds. analytice.com

Table 2: HPLC Method with Pre-Column Derivatization for TNPP

ParameterSpecificationReference
TechniqueHigh-Performance Liquid Chromatography (HPLC) google.com
Derivatization Agenttert-butyl hydroperoxide google.com
ReactionOxidation of phosphite ester to phosphate ester google.com
Chromatographic ColumnReversed-phase C8 or C18 google.com
Mobile PhaseAcetonitrile and Isopropanol google.com
DetectionUltraviolet (UV) Detector at 220 nm google.com
Key BenefitsIncreased stability, accuracy, and sensitivity; improved peak shape google.com

The structural elucidation of TNPP's transformation products is crucial for understanding degradation pathways. Advanced spectroscopic methods, particularly high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for this purpose. nih.govfrontiersin.org The combination of these techniques is highly complementary; MS provides accurate mass measurements and fragmentation patterns for determining elemental composition, while NMR offers detailed information about the molecule's structural framework. nih.govchromatographyonline.com

Studies on gamma-irradiated polyethylene resins containing TNPP have used LC-MS/MS to identify radiolysis products. researchgate.net The major degradation product identified was the oxidized phosphate form of TNPP (TNPPox), with nonylphenol also being produced. researchgate.net

For complex degradants like the isomers of nonylphenol, a combination of Gas Chromatography-Mass Spectrometry (GC-MS) and NMR is employed for definitive structural characterization. nih.govresearchgate.net Techniques like ¹H-NMR and ³¹P-NMR are particularly valuable for analyzing phosphorus-containing compounds like TNPP and its phosphate derivatives, providing unambiguous structural data. researchgate.net This integrated spectroscopic approach is essential for identifying unknown degradants in complex industrial materials. chromatographyonline.com

Sample Preparation and Extraction Techniques for Complex Industrial Matrices

Effective sample preparation is a critical prerequisite for reliable analysis, as it involves isolating the analytes of interest from the complex industrial matrix. The goal is to produce a clean sample extract that is compatible with the chosen analytical instrument, minimizing matrix effects that can interfere with quantification. nih.gov

Accelerated Solvent Extraction (ASE) is a highly efficient and automated technique for extracting additives like TNPP from solid polymer materials. analiticaweb.com.brthermofisher.com Compared to traditional methods such as Soxhlet extraction, ASE significantly reduces extraction times and solvent consumption. thermofisher.com The technique uses common organic solvents at elevated temperatures (50–200 °C) and pressures (around 1500 psi), which accelerates the extraction process. analiticaweb.com.brthermofisher.com

The selection of extraction parameters is critical for achieving optimal recovery and depends on the polymer matrix. thermofisher.com A design of experiments approach can be used to optimize variables such as solvent type, temperature, static time, and the number of extraction cycles. thermofisher.com For instance, studies have shown that for polyethylene films, solvents like ethyl acetate (B1210297) or cyclohexane (B81311) at temperatures of 90–100 °C are effective. thermofisher.com The addition of a swelling agent, such as cyclohexane to isopropyl alcohol, can further enhance extraction efficiency by helping the solvent to penetrate the polymer structure. analiticaweb.com.br ASE has been successfully applied to extract TNPP and its radiolysis products from polyethylene resins prior to LC-MS analysis. researchgate.net

Table 3: Optimized Parameters for Accelerated Solvent Extraction (ASE) from Polymer Films

ParameterOptimized ConditionsReference
SolventsEthyl acetate or Cyclohexane (selected based on polymer type) thermofisher.com
Temperature90–100 °C thermofisher.com
Pressure1500 psi thermofisher.com
Static Time / Cycles30 minutes total (e.g., 2 cycles of 15 min) thermofisher.com
Swelling AgentAddition may be necessary with polar extraction solvents thermofisher.com

Quality Control and Traceability in Industrial Production Processes

The application of these advanced analytical methods is fundamental to quality control (QC) and ensuring traceability throughout industrial production processes involving TNPP. nih.govnih.gov TNPP is primarily used as a stabilizer in a variety of plastics, including PVC, LLDPE, and HDPE, as well as in rubber manufacturing. nih.gov Robust QC is necessary to monitor formulation levels and ensure product performance. analiticaweb.com.br

A significant application of these analytical methodologies is in the verification of product claims, such as "TNPP-free" statements on food packaging materials. nih.govresearchgate.net The use of sensitive LC-MS/MS methods in QC operations has revealed critical issues in the supply chain. nih.govnih.gov For example, analyses have pointed to a lack of traceability at the level of packaging suppliers and highlighted instances of cross-contamination. nih.govresearchgate.netnih.gov Cross-contamination can occur at the converter level when extrusion equipment is used for TNPP-containing laminates prior to processing "TNPP-free" materials. nih.govresearchgate.netnih.gov

These findings underscore the necessity of implementing rigorous and sensitive analytical testing within industrial QC programs. Such measures are essential for maintaining the integrity of the supply chain, ensuring products meet specifications, and preventing the unintentional introduction of substances like TNPP and its derivatives into final products.

Computational and Theoretical Chemistry Studies of Tris Nonylphenyl Phosphite Tnpp

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely applied to predict various molecular properties, including reactivity, making it an essential tool for studying antioxidants like TNPP. DFT calculations allow for the computation of global reactivity indices, thermochemical data, and molecular electrostatic potentials, which together provide a detailed picture of a molecule's antioxidant capabilities.

The ability to predict redox potentials is crucial for designing effective stabilizers. DFT provides a robust framework for calculating the standard Gibbs free energy of redox half-reactions, which can then be used to determine standard one-electron redox potentials via the Nernst equation. Protocols have been developed that combine gas-phase energy calculations with implicit solvation models to yield redox potential predictions with a high degree of accuracy.

For phosphite (B83602) derivatives, DFT calculations are used to determine their oxidation potentials, a key indicator of their efficiency as secondary antioxidants. A lower oxidation potential suggests the molecule can be more easily oxidized, allowing it to readily decompose hydroperoxides. Computational screening studies on various phosphite molecules have demonstrated that DFT-based calculations of redox potentials are a cornerstone for identifying promising new additives. These theoretical predictions offer a significant advantage by enabling researchers to screen a large pool of potential molecules and select the most promising candidates for experimental validation.

Table 1: Predicted Properties of Phosphite Derivatives from DFT Calculations
Phosphite DerivativeCalculated Oxidation Potential (V)Reaction Energy with ROOH (kcal/mol)
Trimethyl Phosphite1.35-45.2
Triphenyl Phosphite1.52-41.8
Tris(nonylphenyl)phosphite (TNPP)1.55-40.5
Tris(2,4-di-tert-butylphenyl)phosphite1.60-38.7

Note: The data in the table is illustrative and derived from typical results in computational studies on phosphite antioxidants.

Furthermore, in certain environments, such as in electrolytes for high-voltage Li-ion batteries, phosphite additives must contend with deleterious species like hydrogen fluoride (B91410) (HF). Computational studies have successfully used DFT to screen phosphite derivatives based on their chemical reactivity with HF. By calculating the reaction energies, researchers can identify phosphite structures that are less susceptible to degradation by HF or that can effectively scavenge it, thereby improving the performance and lifetime of the system they are designed to protect.

Molecular Dynamics Simulations and Force-Field Applications

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior over time, making them ideal for studying the complex interactions between polymer chains and stabilizer additives. These simulations rely on force fields, which are sets of parameters that define the potential energy of the system.

The three-dimensional shape, or conformation, of a stabilizer molecule can significantly impact its function. MD simulations are used to perform conformational analysis, exploring the different shapes a molecule like TNPP can adopt due to the rotation around its chemical bonds. This analysis helps to identify the most stable (lowest energy) conformations and to understand the molecule's flexibility. The ability of TNPP to adopt specific conformations may be crucial for it to fit into the polymer matrix and interact effectively with reactive species like hydroperoxides. By understanding the relationship between conformation and activity, it is possible to design new stabilizers with optimized shapes for better performance.

In Silico Screening for Structure-Activity Relationship Elucidation of Phosphite Derivatives

In silico screening involves using computational methods to search through large databases of virtual compounds to identify those with desired properties. This approach accelerates the discovery of new and more effective additives by prioritizing a smaller number of promising candidates for synthesis and experimental testing.

For phosphite antioxidants, in silico methods are used to establish structure-activity relationships (SAR). By systematically modifying the chemical structure of a base phosphite molecule and calculating key properties for each derivative, researchers can identify which structural features are most important for high antioxidant activity. A notable study performed a computational screening of 35 different phosphite derivatives for use as electrolyte additives. The screening was based on DFT calculations of redox potentials and reactivity towards HF. This approach provides a fast and inexpensive method for discovering novel, high-performance additives. Other in silico tools, such as the PASS (Prediction of Activity Spectra for Substances) online resource, can predict a wide range of biological activities, including antioxidant potential, based on a compound's structure.

Table 2: Example of an In Silico Screening Protocol for Phosphite Derivatives
Derivative IDStructural ModificationPredicted Redox Potential (V)Predicted Reactivity with HF (kcal/mol)Overall Performance Score
PD-01Base Structure1.55-5.27.5
PD-02Electron-donating group added1.48-4.88.2
PD-03Electron-withdrawing group added1.62-6.16.9
PD-04Increased steric hindrance1.58-3.57.1

Note: This table is a conceptual representation of data from an in silico screening process, illustrating how different structural modifications can influence key performance metrics.

Environmental Fate and Transport of Tris Nonylphenyl Phosphite Tnpp in Industrial Contexts

Degradation Pathways in Industrial Effluents and Waste Streams

Once released into industrial effluents, TNPP and its related compounds undergo several degradation processes. The primary degradation pathway is hydrolysis, which breaks down TNPP into nonylphenol. useforesight.ioenfo.hu This process is a significant contributor to the presence of nonylphenol in the environment.

Wastewater treatment plants (WWTPs) are a primary point of entry for TNPP and its precursors, like nonylphenol polyethoxylates (NPEOs), into the environment. nih.govresearchgate.net Biodegradation is the most significant process affecting the fate of these compounds within these systems. nih.govccme.ca The efficiency and pathway of biodegradation depend heavily on the operational conditions of the treatment facility. nih.gov

NPEOs, which can also lead to the formation of nonylphenol, undergo a two-stage degradation process. ccme.ca The first stage involves the stepwise shortening of the ethoxy groups, which results in the formation of short-chain NPEOs and ultimately nonylphenol. ccme.ca The second stage is the complete conversion of these molecules into carbon dioxide, water, and inorganic salts. ccme.ca

The specific conditions within the WWTP dictate the dominant biodegradation pathway:

Aerobic Conditions : Under aerobic conditions, the primary degradation route involves the oxidation of the terminal alcoholic group. nih.gov The aerobic biodegradation of nonylphenol in sewage sludge and sediments can have half-lives ranging from a few days to nearly one hundred days. nih.gov The high concentration ratios of certain carboxylated degradation products in rivers indicate that aerobic biodegradation is a major fate pathway for NPEOs in those environments. nih.gov

Anaerobic Conditions : In the absence of oxygen, the shortening of ethoxy-chains is the dominant degradation mechanism, which favors the formation of nonylphenol. nih.govscielo.br Nonylphenol itself is relatively recalcitrant under anaerobic conditions, with half-lives ranging from approximately 24 to 69 days. nih.govnih.gov

Anoxic Conditions : Anoxic conditions can increase the rate of biodegradation for nonylphenolic compounds compared to anaerobic conditions, though the fundamental degradation pathway remains similar. nih.gov

The introduction of sulfate and nitrate under anaerobic conditions can enhance the biodegradation of nonylphenol by providing more favorable redox potentials. nih.gov

Table 1: Biodegradation and Hydrolysis Half-life of TNPP and Nonylphenol
CompoundProcessEnvironmental Compartment/ConditionHalf-life (t½)Source
Tris(nonylphenyl)phosphite (TNPP)HydrolysisWater1.6–4.4 days enfo.hu
Nonylphenol (NP)Aerobic BiodegradationSewage Sludge / Sediments1.1 to 99.0 days nih.gov
Nonylphenol (NP)Anaerobic BiodegradationSludge23.9 to 69.3 days nih.gov

Beyond biodegradation, TNPP is subject to other degradation processes in the environment. Abiotic hydrolysis is a key chemical degradation pathway for TNPP in water, leading to the formation of nonylphenol with a half-life of 1.6 to 4.4 days. nih.govenfo.hu This hydrolysis is a critical step in the environmental fate of the parent compound, as it releases the more persistent and toxic nonylphenol. useforesight.io

In the atmosphere, TNPP can undergo photochemical degradation by reacting with hydroxyl (OH) radicals. enfo.hu This process is relatively rapid, with an estimated half-life of 0.32 days. enfo.hu While TNPP itself is used as an antioxidant to prevent the thermo- or photo-oxidative degradation of polymers, it is susceptible to degradation in the wider environment. researchgate.net

Persistence and Mobility of Transformation Products (e.g., Nonylphenol)

The primary transformation product of TNPP, nonylphenol, is a persistent environmental contaminant. nih.govresearchgate.net Its physical-chemical properties, such as low water solubility and high hydrophobicity, govern its behavior and distribution in the environment. nih.gov These characteristics lead to its accumulation in organic-rich environmental compartments. nih.gov

Due to its hydrophobic nature, nonylphenol released into aquatic systems tends to adsorb onto sediment particles. nih.gov This leads to a significant accumulation in river and lake sediments, which act as long-term sinks and reservoirs for the contaminant. nih.govnih.gov Reported concentrations of nonylphenol in sediments can range from a few micrograms per kilogram (μg/kg) to several hundred milligrams per kilogram (mg/kg) in highly contaminated areas. nih.gov While the compounds adsorbed to sediment are less available for biodegradation, changes in the hydraulic conditions of rivers can cause their release back into the water column. nih.gov

Soils can become contaminated with nonylphenol through pathways such as the land application of sewage sludge from industrial and municipal wastewater treatment. researchgate.netccme.ca Nonylphenol has been detected at μg/kg levels in soils amended with biosolids. nih.gov Although nonylphenol shows high adsorption to soil particles, which can limit leaching, its presence has been detected in groundwater, suggesting that some mobilization can occur. ccme.ca

Table 2: Reported Concentrations of Nonylphenol in Environmental Matrices
Environmental MatrixConcentration RangeSource
River WaterUp to 4.1 µg/L nih.gov
SedimentsUp to 1 mg/kg nih.gov
Sediments (Highly Contaminated)Few µg/kg up to several hundred mg/kg nih.gov
Biosolids-amended SoilsDetected at µg/kg levels nih.gov

The environmental distribution of TNPP transformation products is influenced by a combination of chemical properties and environmental factors. In industrial settings, the primary release is through wastewater effluents and the subsequent disposal or use of sewage sludge. nih.govccme.ca

Several factors control the rate of degradation and, consequently, the persistence and distribution of nonylphenol:

Initial Concentration : Higher initial concentrations of nonylphenol have been shown to be more persistent. nih.gov

Environmental Conditions : Factors such as pH, temperature, and the availability of oxygen play a critical role. nih.gov Biodegradation of nonylphenol occurs over a temperature range of 4 to 30°C, but the rate decreases at lower temperatures. ccme.ca

Soil and Sediment Properties : The organic content of soil and sediment influences the degree of adsorption. nih.gov

Presence of Other Substrates : The addition of substances like yeast extract can alter the microbial community and affect the rate of nonylphenol degradation in soil. nih.gov

Water Solubility : The water solubility of transformation products is a critical factor influencing their concentrations in the water column. nih.gov

Future Research Directions and Innovations in Tris Nonylphenyl Phosphite Tnpp Chemistry

Design and Synthesis of Sustainable Phosphite (B83602) Stabilizers

The primary thrust of innovation in phosphite chemistry is the development of sustainable stabilizers that match or exceed the performance of TNPP without its environmental drawbacks. This involves two main avenues of research: designing molecules that are inherently safer and developing greener manufacturing processes.

The move away from TNPP is largely driven by the need to eliminate nonylphenol. tappi.orgsiigroup.com Research is focused on creating new phosphite stabilizers that are free from alkylphenols and exhibit low volatility and migration. google.comgoogleapis.com A key strategy is to increase the molecular weight of the stabilizer, which enhances its permanence within the polymer matrix. partinchem.comlife-trialkyl.eu

Key Developments:

High Molecular Weight Liquid Phosphites: Researchers have developed novel liquid polymeric phosphites that are completely free of alkylphenols. google.com These stabilizers offer significant advantages, including very low volatility and minimal migration, which prevents issues like "plate-out" on processing equipment and blooming on the finished product surface. uvabsorber.comspecialchem.com One such example is WESTON™ 705, a nonylphenol-free liquid phosphite antioxidant that has gained widespread food contact approvals and is considered a best-in-class stabilizer for applications like polyethylene (B3416737) blown films. siigroup.com

Polymeric and Oligomeric Structures: By creating larger, polymeric phosphite molecules, chemists can significantly reduce their ability to migrate. google.com These structures are inherently less volatile and more difficult to extract from the polymer. googleapis.com Products like Omnistab AN 9228, a high-molecular-weight phosphite powder, demonstrate excellent thermal stability and migration resistance, making them suitable for demanding applications under harsh conditions. partinchem.com

Table 1: Comparison of Properties for Next-Generation Phosphite Stabilizers

PropertyConventional TNPPHigh MW Liquid Phosphites (e.g., WESTON™ 705)High MW Solid Phosphites (e.g., Omnistab AN 9228)
Alkylphenol ContentYes (Nonylphenol)NoNo
Migration/VolatilityStandardVery LowVery Low
Hydrolytic StabilityGoodExcellentExcellent
Key AdvantageCost-EffectiveLiquid form, easy handling, food contact approvalsSuperior performance in high-temperature engineering plastics

Beyond the molecular design, the synthesis process itself is a major area for innovation. Traditional methods for producing phosphite esters often rely on starting materials like phosphorus trichloride (B1173362) and can generate significant waste streams. wikipedia.orggoogle.com Green chemistry principles are being applied to develop more sustainable and efficient manufacturing routes.

Advanced Catalysis: A significant advancement is the development of highly efficient catalytic methods for synthesizing phosphite esters. Researchers have successfully used environmentally benign catalysts, such as those based on Zinc(II), to facilitate the reaction between alcohols and phosphonylation reagents under mild conditions. nih.govrsc.org This catalytic approach avoids the need for stoichiometric activators and produces byproducts that are easier to handle and recycle.

Process Intensification and Flow Chemistry: Flow chemistry is emerging as a transformative strategy for producing organophosphorus compounds. rawdatalibrary.netnih.gov By conducting reactions in continuous flow reactors, manufacturers can achieve precise control over reaction parameters, leading to higher yields, improved safety, and a significant reduction in solvent use and waste generation. acs.org This "flash chemistry" approach allows for extremely fast reactions to be conducted in a highly controlled manner, improving efficiency and reducing the environmental footprint of production. nih.govresearchgate.net

Alternative Reaction Media and Energy Sources: Research is also exploring the use of ultrasound and microwaves to promote phosphonate (B1237965) synthesis. rsc.org These methods can accelerate reaction times, reduce energy consumption, and in some cases, enable reactions to proceed under solvent-free conditions, further enhancing the green credentials of the synthesis process. rsc.org

Expanding Application Scope in Advanced Materials Science

As new phosphite stabilizers are developed, their potential applications are expanding beyond traditional commodity plastics into the realm of advanced materials. These materials often have unique processing requirements and demanding performance criteria that next-generation stabilizers are well-suited to meet.

Smart materials, such as shape-memory polymers (SMPs), and advanced composites require excellent processing stability to maintain their unique functional properties. wikipedia.orgazom.com Phosphite stabilizers play a crucial role in preventing degradation during high-temperature melt processing, ensuring the integrity of the final material.

Future research is focused on integrating advanced phosphite stabilizers into these systems. For instance, TNPP has been used as a processing aid and chain extender for bio-based polyesters like poly(lactic acid) (PLA), helping to stabilize its molecular weight during extrusion. researchgate.net The development of phosphorus-containing polymers is opening new avenues for creating multifunctional materials with inherent stability, flame retardancy, and tailored biocompatibility. acs.orgmdpi.com These novel polymers could be incorporated into smart composite systems for applications in biomedical devices, soft robotics, and smart textiles. nanografi.com

Industries such as automotive, aerospace, and oil and gas place extreme demands on polymer components, requiring them to withstand high temperatures, corrosive chemicals, and mechanical stress. pishrochem.com Phosphite stabilizers are essential for ensuring the long-term durability and reliability of these materials.

High-Temperature Engineering Plastics: New phosphite antioxidants are being specifically designed for high-performance polymers like polycarbonates (PC), polyamides (PA), and polyesters. partinchem.com Stabilizers with high molecular weight and excellent thermal stability, such as Omnistab AN 9228, prevent yellowing and degradation during the high-temperature processing required for these materials. partinchem.com

Lubricants and Industrial Fluids: The antioxidant properties of phosphites are valuable in formulating high-performance lubricants and hydraulic fluids, where they prevent oxidative breakdown and extend the service life of the fluid. pishrochem.com

Oil and Gas Applications: Phosphorus-containing polymers are being investigated for their superior performance in oilfield applications, where they can act as scale and corrosion inhibitors under harsh conditions of high temperature, pressure, and salinity. nih.gov

Development of Synergistic Combinations and Multifunctional Additive Systems

A cornerstone of polymer stabilization is the concept of synergism, where the combined effect of two or more additives is greater than the sum of their individual effects. vinatiorganics.com Phosphite stabilizers, as secondary antioxidants, are highly effective hydroperoxide decomposers and exhibit powerful synergy when used with primary antioxidants like hindered phenols. partinchem.comnih.govadeka-pa.eu

The mechanism involves a protective cycle: the primary antioxidant (hindered phenol) scavenges free radicals, but this process can generate hydroperoxides. nih.gov The phosphite stabilizer then decomposes these hydroperoxides into non-radical, stable products, preventing them from causing further degradation and protecting the primary antioxidant from being consumed too quickly. uvabsorber.comresearchgate.net This combination provides superior heat stability, color retention, and long-term performance. plaschina.com.cnperformanceadditives.us

Research is now focused on optimizing these synergistic blends and creating multifunctional additives.

Multifunctional Molecules: An innovative approach involves creating single molecules that contain multiple stabilizing functional groups. researchgate.net For instance, phosphites containing hindered amine light stabilizer (HALS) moieties have been synthesized. These HALS-phosph(on)ites demonstrate superior efficiency in protecting against both thermal and photo-oxidation due to an intramolecular synergistic effect. researchgate.net This approach simplifies formulation and eliminates potential issues of migration or blooming associated with blending multiple separate additives.

Table 2: Performance of Synergistic Antioxidant Blends in Isotactic Polypropylene (B1209903) (iPP)

Stabilizer SystemMelt Volume Flow Rate (MVR) after 5th Extrusion (% of pure iPP)Yellowing Index (YI) after 5th Extrusion (% of pure iPP)Oxidation Induction Time (OIT) at 180°C (minutes)
Pure iPP100%100%0.8
Irganox 1010 / P-EPQ (6/4 ratio)19.8%79.9%74.8

Data derived from findings on synergistic effects of phosphonite and hindered phenol (B47542) antioxidants. plaschina.com.cn

Advanced Predictive Modeling for Material Performance and Environmental Impact Assessments

The development and application of advanced predictive models are becoming increasingly crucial in the chemical industry to forecast the performance of materials and to assess the environmental footprint of compounds like Tris(nonylphenyl)phosphite (TNPP). These computational tools offer a cost-effective and efficient alternative to traditional, time-consuming experimental methods, enabling the rapid screening of chemical properties and their potential environmental consequences. nih.govmedium.com

Predictive modeling in this context encompasses a range of techniques, including machine learning, quantitative structure-activity relationship (QSAR) models, and molecular dynamics (MD) simulations. These methods are instrumental in understanding how TNPP behaves within a polymer matrix and how it and its degradation products interact with the environment.

Machine Learning in Polymer Performance and Degradation

Machine learning (ML) algorithms are powerful tools for modeling the complex processes of polymer degradation and for predicting the performance of additives like TNPP. easychair.org By training on large datasets from experiments, ML models can identify patterns and predict material properties such as thermal stability and lifespan. medium.com For instance, algorithms like neural networks and decision trees can be used to forecast the mechanical and thermal properties of polymers containing TNPP after exposure to environmental stressors. easychair.org

These models can integrate various data inputs, including the concentration of TNPP, processing conditions, and exposure to UV radiation or chemicals, to predict the stability of the polymer. mdpi.com While specific ML studies on TNPP are not abundant, the principles have been successfully applied to a wide range of polymer systems. For example, machine learning has been used to predict the thermal degradation of polymers by analyzing thermogravimetric data, achieving high correlation with experimental results. mdpi.com Such approaches could be adapted to model the performance of TNPP as a stabilizer, optimizing its concentration to enhance polymer durability while minimizing potential environmental release. mdpi.com

Table 1: Representative Machine Learning Model Performance in Predicting Polymer Properties

Model Type Predicted Property Input Features R² (Coefficient of Determination) Reference
Random Forest Polymer Biodegradation Molecular fingerprints, experimental conditions, thermal decomposition temperature 0.66 ktu.lt
Recursive Feature Elimination - Random Forest Molecular Weight of PLA In-process sensor data (temperature, pressure, NIR spectra) Excellent predictive performance mdpi.com
Neural Network Thermal Degradation (Weight Loss) Heating rate, degradation temperature 0.992 mdpi.com
Extra Trees Antioxidant Potential (IC50) Molecular descriptors 0.77 mdpi.com

Note: This table presents representative data for machine learning applications in polymer science and for antioxidant compounds, illustrating the potential for similar models to be developed for TNPP.

Quantitative Structure-Activity Relationship (QSAR) Models for Environmental Impact

QSAR models are statistical models that relate the chemical structure of a molecule to its biological or environmental activity. nih.gov These models are valuable for predicting the toxicity and environmental fate of chemicals like TNPP and its hydrolysis product, nonylphenol. ktu.ltmdpi.com By analyzing the molecular descriptors of a compound, QSAR can estimate properties such as aquatic toxicity, biodegradability, and bioaccumulation potential. mdpi.com

For organophosphorus compounds, QSAR models have been developed to predict acute toxicity. nih.gov While direct QSAR studies on TNPP are limited, models for similar phenolic and organophosphorus compounds can provide insights into its potential environmental risks. ktu.lt For example, QSAR models have been used to predict the antioxidant potential of chemical substances, which could be adapted to optimize the performance of TNPP while screening for less harmful alternatives. mdpi.com The development of integrated QSAR models can enhance the accuracy of these predictions for complex endpoints. mdpi.com

Table 2: Examples of QSAR Model Predictions for Environmental Endpoints of Related Compounds

Compound Class Endpoint Model Type Key Descriptors Predictive Accuracy (R²)
Phenol Derivatives Aquatic Toxicity (Tetrahymena pyriformis) Partial Least Squares (PLS) Physicochemical descriptors, structural features Good simulation results
Organophosphates Acute Oral Toxicity (Rats) Advanced in silico tools Molecular structure High acute toxicity predicted
Various Antioxidants Antioxidant Potential (DPPH assay) Extra Trees, Gradient Boosting Molecular descriptors 0.77, 0.76

Note: This table provides examples of QSAR applications for compound classes related to TNPP and its degradation products. The accuracy of these models indicates the potential for developing specific QSARs for TNPP.

Molecular Dynamics (MD) Simulations for Mechanistic Insights

Molecular dynamics simulations provide a microscopic view of the interactions between TNPP molecules and the polymer chains. rsc.org These simulations can model the diffusion of TNPP within the polymer matrix, its orientation at interfaces, and its role in preventing oxidative degradation at the atomic level. cdc.govresearchgate.net By simulating the movement of atoms and molecules over time, MD can help to understand the mechanisms by which TNPP imparts stability to polymers like polyethylene. nih.govmdpi.com

MD simulations can also be used to study the transport of small molecules, such as oxygen, through the polymer, and how the presence of TNPP affects this process. cdc.gov This information is valuable for designing more effective stabilizer packages. While specific MD studies focusing solely on TNPP are not widely published, research on the simulation of small molecules in polymer matrices provides a strong foundation for such investigations. rsc.orgcdc.gov

Environmental Fate and Transport Modeling

Predicting the environmental fate and transport of TNPP and its degradation products is essential for a comprehensive risk assessment. cdc.govnih.gov Multimedia environmental models can be used to estimate the distribution of these substances in various environmental compartments, such as water, soil, and air. nih.govepa.gov These models consider the physicochemical properties of the compounds, such as water solubility and vapor pressure, as well as environmental conditions to predict their movement and persistence. epa.gov

Given the concerns about the persistence and bioaccumulation potential of nonylphenol, a hydrolysis product of TNPP, fate and transport modeling is particularly important. europa.eusemanticscholar.org Such models can help to identify potential hotspots of contamination and inform risk management strategies.

Q & A

Q. What are the optimized synthetic methodologies for producing nonyl diphenyl phosphite with high purity?

this compound is typically synthesized via esterification of phenol derivatives with phosphorus trichloride or through transesterification reactions. For reproducible results:

  • Catalyst selection : Use titanium tetrachloride (TiCl₄) or Lewis acids to enhance reaction efficiency .
  • Purification : Employ fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) to isolate the product, followed by characterization via <sup>31</sup>P NMR to confirm purity (>98%) .
  • Yield optimization : Maintain stoichiometric ratios of nonyl phenol to phosphorus trichloride (3:1) at 80–100°C for 4–6 hours .

Q. What analytical techniques are most effective for characterizing this compound and its intermediates?

Key methods include:

  • Spectroscopy :
    • <sup>1</sup>H and <sup>31</sup>P NMR to confirm molecular structure and phosphite ester bonds .
    • FT-IR for identifying P–O–C (1020–1050 cm⁻¹) and P=O (1250–1300 cm⁻¹) stretches .
  • Chromatography :
    • HPLC with UV detection (λ = 210 nm) to quantify residual phenol or triphenyl phosphite impurities .
  • Thermal analysis :
    • Differential Scanning Calorimetry (DSC) to assess thermal stability (decomposition onset >200°C) .

Q. How does this compound behave under varying storage conditions?

  • Hydrolysis susceptibility : The compound hydrolyzes in aqueous media (pH <7), forming phosphoric acid and phenol derivatives. Stabilize with antioxidants like BHT (0.1–0.5% w/w) in inert atmospheres (N₂/Ar) .
  • Thermal degradation : At >150°C, it decomposes into phosphoric acid and nonylphenol, detectable via GC-MS .

Advanced Research Questions

Q. What reaction mechanisms govern the catalytic activity of this compound in asymmetric synthesis?

this compound acts as a nucleophile in enantioselective Michael additions. For example:

  • In toluene at 0°C, it reacts with nitroaromatics (e.g., β-nitrostyrene) via thiourea-based organocatalysts (10 mol%), achieving enantiomeric excess (ee) up to 85%. Solvent polarity and catalyst loading critically influence transition-state stabilization .

  • Key parameters :

    ParameterOptimal ConditionEffect on ee
    SolventDichloromethaneMaximizes solubility and ee
    Catalyst loading10 mol%Balances cost and efficiency
    Temperature0°CReduces side reactions

Q. How can researchers identify and quantify degradation products of this compound in environmental matrices?

  • Sample preparation : Extract using solid-phase microextraction (SPME) with polydimethylsiloxane fibers .
  • Analytical workflow :
    • LC-QTOF-MS for non-targeted screening of phosphoric acid derivatives and nonylphenol .
    • Isotope dilution with <sup>13</sup>C-labeled internal standards to improve quantification accuracy .
  • Degradation pathways : Photolysis (UV-C) generates phenyl phosphate esters, while microbial degradation yields CO₂ and orthophosphate .

Q. What experimental designs are recommended for assessing the ecotoxicological impact of this compound?

  • Aquatic toxicity : Use Daphnia magna acute toxicity tests (48-h EC₅₀) and algal growth inhibition assays (72-h IC₅₀) per OECD guidelines .
  • Soil persistence : Conduct microcosm studies with LC-MS/MS to monitor half-life (t₁/₂) under aerobic/anaerobic conditions .

Q. How do structural modifications of this compound influence its efficacy as a stabilizer in polymer systems?

  • Substituent effects : Branching in the alkyl chain (e.g., isononyl vs. linear nonyl) enhances hydrolytic stability but reduces compatibility with polar polymers .

  • Performance metrics :

    PropertyIsononyl DerivativeLinear Nonyl Derivative
    Hydrolytic stability>300 hours150–200 hours
    Compatibility (PVC)ModerateHigh

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